molecular formula C18H21Cl2N3O2 B2624537 2,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide CAS No. 1049407-67-1

2,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide

Cat. No. B2624537
M. Wt: 382.29
InChI Key: HDXDGZYQFIDHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide, also known as JNJ-26854165, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the benzamide class of compounds that has been shown to have potent antitumor activity in preclinical studies.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide involves the reaction of 2,4-dichlorobenzoyl chloride with N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)amine in the presence of a base to form the intermediate 2,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide. The intermediate is then purified and characterized to obtain the final product.

Starting Materials
2,4-dichlorobenzoyl chloride, N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)amine, Base (e.g. triethylamine, pyridine)

Reaction
Step 1: Dissolve N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)amine in a suitable solvent (e.g. dichloromethane, chloroform) and add a base (e.g. triethylamine, pyridine) to the solution., Step 2: Slowly add 2,4-dichlorobenzoyl chloride to the reaction mixture while stirring at room temperature., Step 3: Continue stirring the reaction mixture for several hours at room temperature or at a slightly elevated temperature., Step 4: Quench the reaction by adding water to the mixture and extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane)., Step 5: Purify the crude product by column chromatography or recrystallization., Step 6: Characterize the final product using spectroscopic techniques (e.g. NMR, IR, MS) to confirm its identity and purity.

Mechanism Of Action

The exact mechanism of action of 2,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of the histone deacetylase enzymes, which are involved in the regulation of gene expression. This inhibition leads to changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis, ultimately leading to the antitumor activity of the compound.

Biochemical And Physiological Effects

In addition to its antitumor activity, 2,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide has been shown to have other biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, the compound has been shown to have immunomodulatory effects, which may contribute to its antitumor activity.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide in lab experiments is its potent antitumor activity, which makes it a useful tool for studying the mechanisms of cancer cell proliferation, differentiation, and apoptosis. In addition, the compound's ability to inhibit histone deacetylase enzymes makes it a useful tool for studying the epigenetic regulation of gene expression. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experimental systems.

Future Directions

There are many potential future directions for the study of 2,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide. One area of interest is the development of combination therapies that include this compound, as it has been shown to have synergistic effects with other anticancer agents. In addition, further studies are needed to fully understand the mechanism of action of this compound, as well as its potential applications in other disease states. Finally, the development of more potent and selective inhibitors of histone deacetylase enzymes may lead to the development of more effective anticancer therapies.

Scientific Research Applications

2,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent antitumor activity in preclinical studies, particularly against hematological malignancies such as acute myeloid leukemia and multiple myeloma. In addition, the compound has been shown to have activity against solid tumors such as breast cancer and lung cancer.

properties

IUPAC Name

2,4-dichloro-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N3O2/c1-22-6-2-3-16(22)17(23-7-9-25-10-8-23)12-21-18(24)14-5-4-13(19)11-15(14)20/h2-6,11,17H,7-10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXDGZYQFIDHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide

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